molecular formula C15H10BrN B1376883 8-Bromo-2-phenylquinoline CAS No. 871507-80-1

8-Bromo-2-phenylquinoline

Cat. No.: B1376883
CAS No.: 871507-80-1
M. Wt: 284.15 g/mol
InChI Key: KORMPLQVNKCGIQ-UHFFFAOYSA-N
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Description

8-Bromo-2-phenylquinoline is a chemical compound that belongs to the quinoline family . It has an empirical formula of C15H10BrNO and a molecular weight of 300.15 .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review by Vchislo & Verochkina summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .


Chemical Reactions Analysis

Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

Antitumor Agents

  • 8-Bromo-2-phenylquinoline derivatives, such as phenylquinoline-8-carboxamides, have been studied for their potential as antitumor agents. These compounds can intercalate into DNA, and this intercalation is crucial for their antitumor activity. Specifically, the 2-phenyl derivative has shown broad-spectrum activity in leukemia and solid-tumor assays (Atwell, Bos, Baguley, & Denny, 1988).

Photoremovable Protecting Groups

  • 8-Bromo-7-hydroxyquinoline (BHQ) is used as a photoremovable protecting group. Its efficient photolysis by both one-photon and two-photon excitation makes it useful for studying cell physiology. BHQ is stable in the dark, water-soluble, and has low fluorescence, enabling its use with fluorescent indicators of biological function (Zhu, Pavlos, Toscano, & Dore, 2006).

Metal Complexes and Cytotoxicity

  • Studies on 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes (Co(III), Ni(II), and Cu(II)) have shown enhanced antiproliferative activity against breast cancer cell lines. The Co(III) complexes, in particular, exhibited significant activity, suggesting their potential in cancer therapy (Kotian et al., 2021).

Antiplatelet Agents

  • Certain derivatives of 2-phenylquinoline, such as 4-alkoxy-2-phenylquinoline, have been synthesized and identified as potent antiplatelet agents. These compounds could potentially serve as novel therapeutics in preventing thrombotic diseases (Ko et al., 2001).

Palladium-Catalyzed Reactions

  • Cyclopalladated complexes with NC coordination using 2-phenylquinoline ligands have been synthesized for use in catalytic applications, such as Heck arylation of ethylene. These complexes show excellent catalytic activity, demonstrating their utility in organic synthesis (Atla, Kelkar, Puranik, Bensch, & Chaudhari, 2009).

RNA Binding and Antibacterial Agents

  • Quinoline derivatives, such as 2-phenylquinoline amino acids, have been synthesized and incorporated into peptides. These compounds exhibit strong RNA-binding properties, which might be useful in discovering new antibacterial agents (Krishnamurthy, Gooch, & Beal, 2004).

Safety and Hazards

8-Bromo-2-phenylquinoline is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The array of information available on the medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Properties

IUPAC Name

8-bromo-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMPLQVNKCGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743317
Record name 8-Bromo-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871507-80-1
Record name 8-Bromo-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2,8-dibromoquinoline (1.0 g, 3.49 mmol), Pd(PPh3)4 (0.2 g, 0.174 mmol) in toluene:EtOH:H2O (10 mL:1 mL:1 mL) under argon atmosphere was added Na2CO3 (0.44 g, 4.18 mmol) and phenyl boronic acid (0.507 g, 4.18 mmol) and the reaction was heated to reflux for 24 h. The mixture was cooled to RT and diluted with EtOAc (50 mL), washed with water and brine (50 mL). The organic layer was dried, filtered and concentrated. The residue was purified by column chromatography (10:1 hexane:EtOAc) to give 8-bromo-2-phenylquinoline (0.75 g, 76%) as pale brown oil. MS (ESI, pos. ion) m/z: 284.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
0.2 g
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catalyst
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Quantity
0 (± 1) mol
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reactant
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0.44 g
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reactant
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0.507 g
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reactant
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10 mL
Type
solvent
Reaction Step Two
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50 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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